molecular formula C41H60O20 B1250153 Fusacandin B CAS No. 166407-34-7

Fusacandin B

Cat. No. B1250153
M. Wt: 872.9 g/mol
InChI Key: DEPSCDXHCFJSQZ-QICRFORPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fusacandin B is a natural product found in Fusarium sambucinum with data available.

Scientific Research Applications

Antifungal Properties

Fusacandin B, along with Fusacandin A, is identified as a novel antifungal compound belonging to the papulacandin class, isolated from Fusarium sambucinum. These compounds are notable for their unique structural composition, including two units of galactose and one of glucose, with Fusacandin B being esterified at a single site with long-chain, unsaturated fatty acids. Their antifungal efficacy, particularly against Candida albicans, is attributed to the inhibition of (1,3)-beta-glucan synthesis, a crucial component of fungal cell walls. This class of compounds has garnered attention due to its potential as an antifungal agent, especially in the context of increasing resistance to conventional antifungal drugs (Hochlowski et al., 1995), (Jackson et al., 1995).

Complement Activation Inhibition

Research indicates that natural sulfated polysaccharides like fucans, isolated from brown seaweed, can be potent inhibitors of human complement activation. Fusacandin B, sharing a similar polysaccharide structure, may exhibit similar properties. These compounds inhibit the formation of both classical and alternative pathway C3 convertases, crucial in the immune response. Their molecular weight and sulfate content significantly influence their biological activity, suggesting potential applications in anti-inflammatory and anti-complementary therapies (Blondin et al., 1994).

Cancer Research

Fuligocandin B, a related compound, has shown potential in overcoming TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) resistance in cancer cells. This compound targets valosin-containing protein (VCP/p97), an AAA ATPase, enhancing the sensitivity of cancer cells to TRAIL-induced cell death. This suggests that fusacandin B, with its structural similarities, could potentially be explored for similar applications in cancer treatment (Arai et al., 2016).

Potential Anticoagulant and Antioxidant Effects

Fusacandin B, due to its polysaccharide structure, may possess properties similar to fucans from brown seaweeds, which have shown anticoagulant, anti-inflammatory, and antioxidant effects. These properties are influenced by molecular weight and degree of sulfation, indicating that Fusacandin B could be investigated for similar therapeutic applications (Dore et al., 2013).

properties

CAS RN

166407-34-7

Product Name

Fusacandin B

Molecular Formula

C41H60O20

Molecular Weight

872.9 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1

InChI Key

DEPSCDXHCFJSQZ-QICRFORPSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

Canonical SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

synonyms

fusacandin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.